molecular formula C11H15NO2 B13120771 2-(Methylamino)-2-phenylbutanoicacid

2-(Methylamino)-2-phenylbutanoicacid

Cat. No.: B13120771
M. Wt: 193.24 g/mol
InChI Key: YCZWAOYQDQFJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-2-phenylbutanoic acid is a chiral carboxylic acid derivative featuring a methylamino group and a phenyl substituent at the C2 position of a butanoic acid backbone. The compound’s stereochemistry (R or S configuration at C2) and functional group arrangement suggest relevance in medicinal chemistry, particularly in drug design targeting amino acid transporters or enzymes .

Properties

IUPAC Name

2-(methylamino)-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-11(12-2,10(13)14)9-7-5-4-6-8-9/h4-8,12H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZWAOYQDQFJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylbutanoic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(Methylamino)-2-phenylbutanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Methylamino)-2-phenylbutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects on cellular signaling pathways and receptor binding are also areas of active research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with 2-(methylamino)-2-phenylbutanoic acid, differing in substituents, chain length, or functional groups:

Compound Name Molecular Formula Key Features Biological/Physicochemical Implications Reference
2-(Methylamino)-2-phenylacetic acid hydrochloride C₉H₁₂ClNO₂ Shorter chain (acetic acid backbone), hydrochloride salt Enhanced solubility in polar solvents; potential prodrug form
3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ Methyl group at C3 (vs. methylamino at C2); chiral R/S configurations Altered lipophilicity; possible stereoselective interactions
2-(Hydroxymethyl)-2-phenylbutanoic acid C₁₁H₁₄O₃ Hydroxymethyl substituent at C2 (vs. methylamino) Increased polarity; susceptibility to oxidation
5-CA-2-HM-MCBX C₁₈H₁₉NO₇ Hydroxymethyl and methoxy groups on phenyl ring; extended substituents Modified metabolic stability and receptor binding
2-[Methyl(2-phenylacetyl)amino]acetic acid C₁₁H₁₃NO₃ Methyl-phenylacetyl group linked to aminoacetic acid Enhanced steric bulk; potential protease inhibition
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid C₉H₉F₂NO₂ Fluorine atoms on phenyl ring Improved metabolic stability; increased electronegativity

Functional Group Analysis

  • Amino vs. Amide Groups: Compounds like 2-benzamido-2-phenylacetic acid () replace the methylamino group with an amide, reducing basicity and altering hydrogen-bonding capacity. This substitution may affect membrane permeability and enzymatic degradation.
  • Halogenated Derivatives : Fluorine substitution () enhances metabolic resistance and binding affinity due to electronegativity and steric effects.

Physicochemical Properties

  • Solubility : The hydrochloride salt form () improves aqueous solubility, critical for bioavailability.
  • LogP: The hydroxymethyl analog () likely has a lower LogP than 2-(methylamino)-2-phenylbutanoic acid due to increased polarity, while the difluorophenyl derivative () may exhibit balanced lipophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.